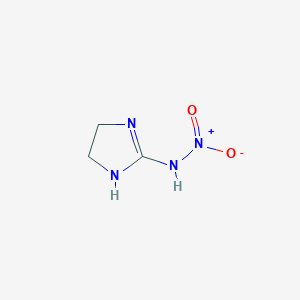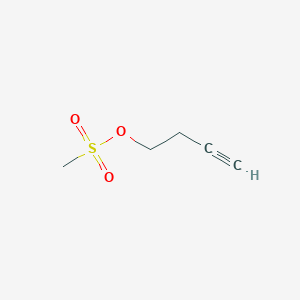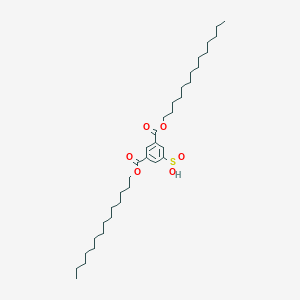
2-Nitroaminoimidazoline
Descripción general
Descripción
The research on 2-Nitroaminoimidazoline and related compounds encompasses various aspects of chemistry, including synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 2-nitroimidazole derivatives has been explored through different methodologies. One approach involves the iron-catalyzed oxidative diamination of nitroalkene with 2-aminopyridine, leading to the regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines under mild and aerobic conditions . Another method includes a one-pot three-component domino reaction of α-nitroepoxides and cyanamide with a series of amines, which facilitates the conversion of α-nitroepoxides to 2-aminoimidazoles . Additionally, an Erlich-Sachs type reaction on 2-nitrosopyridines with malononitrile has been used to produce 3-amino-2-cyanoimidazo[1,2-a]pyridines .
Molecular Structure Analysis
The molecular structure of nitroimidazole derivatives is crucial for their biological activity. The crystal structure of a nitroimidazole reductase, NimA, from Deinococcus radiodurans, has been elucidated, revealing a homodimer with a β-barrel fold and important catalytic sites for antibiotic resistance mechanisms . This structural information is vital for understanding the interaction of nitroimidazole compounds with biological targets.
Chemical Reactions Analysis
Nitroimidazole compounds undergo various chemical reactions that are significant for their biological activity. For instance, the activation of 2-nitroimidazoles substituted with aspirin or salicylic acid by a model one-electron reductant results in the release of the active drug, demonstrating their potential as bioreductively-activated prodrugs for targeting hypoxic tissues . The reactivity of these compounds is influenced by their nitro and amino substituents, which can affect their biological interactions and mechanisms of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroimidazole derivatives are influenced by their substituents. Methylnitro derivatives of 2,2'-biimidazole have been synthesized and screened for antiprotozoal activity, showing that a 5-nitro group is necessary for activity, and an amino group enhances in vivo activity . Furthermore, the antioxidative potential of nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides has been evaluated, with some compounds showing promising antiproliferative and antioxidative activities . The antibacterial and antibiofilm activities of 4,5-disubstituted-2-aminoimidazoles have also been investigated, with some compounds displaying notable efficacy .
Aplicaciones Científicas De Investigación
Nitroimidazoles in Protozoan and Bacterial Infections
Nitroimidazoles, including 2-nitroaminoimidazoline derivatives, have demonstrated effectiveness as therapeutic agents against various protozoan and bacterial infections. They are notably used in the treatment of giardiasis, trichomoniasis, balantidiasis, histomoniasis, and amebiasis. Their chemical, chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties are significant in understanding their mechanism of action and resistance in parasitic protozoa (Raether & Hänel, 2003).
Antibiotic Resistance and Catabolism
2-Nitroimidazole, a compound structurally related to this compound, shows interesting interactions with soil bacteria. These interactions include antibiotic resistance mediated by catabolic enzymes, highlighting a novel nitrohydrolase mechanism. This process indicates the environmental and clinical importance of nitroimidazoles in ecosystems and drug resistance pathways (Qu & Spain, 2011).
Environmental Monitoring of Nitroimidazole Residues
Research has focused on developing analytical methodologies for detecting nitroimidazole residues in biological and environmental samples. This is crucial due to the potential genotoxic, carcinogenic, and mutagenic properties of nitroimidazoles and their metabolites. Methods have been developed for sensitive and reliable detection in various matrices, including water sources, highlighting the environmental impact of nitroimidazoles (Mahugo-Santana et al., 2010).
Biological Reactivity and Radiosensitization
Nitroimidazoles, including this compound derivatives, are used in radiotherapy as radiosensitizers. They are believed to require in vivo reduction to be activated, with the active forms causing extensive damage to the DNA of anaerobic microorganisms. This property is leveraged in the treatment of infections and cancer (Smith et al., 2013).
Ionization and Decomposition Studies
The decomposition and ionization reactions of 2-nitroimidazoles are fundamental in evaluating their radiosensitization potential. Studies using mass spectrometry and quantum chemistry calculations provide insights into their stability, fragmentation patterns, and reactions under different conditions. This research is crucial in developing new, effective drugs (Feketeová et al., 2015).
Clinical Trials as Radiosensitizers
Clinical trials have explored the use of nitroimidazoles as radiosensitizers in cancer treatment. These studies have advanced the understanding of their efficacy, dosage, and limitations in different phases of cancer treatment (Phillips et al., 1982).
Hypoxic Tumor Treatment
Innovative approaches in treating hypoxic tumors involve 2-nitroimidazole-based molecules. These compounds selectively target hypoxic tumor cells, offering potential for improved efficacy and reduced systemic toxicities in cancer treatment (Kumar et al., 2012).
Tuberculosis Treatment
2-Nitroimidazole exhibits bactericidal activity against Mycobacterium tuberculosis, indicating its potential in treating tuberculosis. Its specificity and efficacy in various environments, including within macrophages, emphasize its role in antituberculous therapy (Khan et al., 2008).
Mecanismo De Acción
Target of Action
It is known that 2-nitroaminoimidazoline is used in the synthesis of certain pesticides , suggesting that its targets could be specific enzymes or receptors in pests that interfere with their physiological processes.
Mode of Action
As a chemical intermediate in the production of certain pesticides , it is likely that it interacts with its targets to disrupt normal biological functions, leading to the death of the pests
Biochemical Pathways
Given its use in pesticide production , it may affect pathways related to the survival and reproduction of pests. The downstream effects could include disruption of metabolic processes, leading to the death of the pests.
Pharmacokinetics
As a chemical compound used in pesticide production , its bioavailability would be an important factor in its effectiveness
Result of Action
Given its use in pesticide production , it can be inferred that its action results in the death of pests, likely through disruption of essential biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include temperature, pH, and the presence of other chemicals For instance, certain conditions might enhance or inhibit its effectiveness
Safety and Hazards
2-Nitroaminoimidazoline is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It also has specific target organ toxicity – single exposure (Category 3) . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWNSRUEJSEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328417 | |
| Record name | 2-nitroaminoimidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5465-96-3 | |
| Record name | 4,5-Dihydro-N-nitro-1H-imidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 65424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-nitroaminoimidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Nitroaminoimidazoline in the synthesis of Imidacloprid?
A1: this compound serves as a crucial starting material in the synthesis of Imidacloprid, a widely used neonicotinoid insecticide. [, ] A key step in this process involves the condensation reaction of this compound with 2-chloro-5-chloromethylpyridine in the presence of NaOH. [] Efficient separation and recovery of unreacted this compound from the reaction mixture are vital for cost-effectiveness and sustainability. A recent study proposes a novel separation and recovery process utilizing an undisclosed extractant, significantly enhancing the recovery rate of this compound and enabling its direct reuse in subsequent reactions. [] This advancement leads to a shortened production cycle, improved Imidacloprid purity, and reduced waste generation. []
Q2: Can you elaborate on the application of this compound in designing novel bioactive compounds?
A2: Beyond its role in Imidacloprid synthesis, this compound serves as a valuable building block for creating new compounds with potential applications in agriculture. Researchers have leveraged the bioactivity of this compound by incorporating it into novel substituted phenyl oxazole derivatives. [] This strategy aims to discover new lead compounds with improved antifungal activity against plant pathogens. []
Q3: How does the structure of this compound-containing compounds influence their antifungal activity?
A3: Preliminary bioassays of synthesized phenyl oxazole derivatives incorporating this compound revealed valuable insights into structure-activity relationships. [] The type and position of substituents on the benzene ring significantly influenced the antifungal activity. [] Specifically, halogen substituents were found to be beneficial for enhancing activity. [] Furthermore, compounds with ortho-substituents on the benzene ring displayed greater potency compared to those with meta or para-substituents. [] These findings highlight the importance of structural modifications in optimizing the biological activity of this compound-based compounds for potential agricultural applications.
Q4: Are there any studies exploring the solid-liquid equilibrium data of this compound in organic solvent systems?
A4: Yes, recent research has investigated the solid-liquid equilibrium behavior of this compound in binary and ternary organic systems relevant to Imidacloprid production. [] This study utilized Differential Scanning Calorimetry (DSC) to determine the solid-liquid equilibrium data for systems comprising Imidacloprid, this compound, and N-Methyl-2-pyrrolidone (NMP). [] Understanding the solubility and phase behavior of this compound in these systems is crucial for optimizing the synthesis, purification, and formulation of Imidacloprid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)


![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)